4-Deoxypyridoxine

Vue d'ensemble

Description

La désoxypyridoxine, également connue sous le nom de 4-désoxypyridoxine, est un dérivé de la pyridoxine (vitamine B6). C'est un antagoniste de la vitamine B6, ce qui signifie qu'il inhibe l'action de la vitamine B6. Ce composé a été étudié pour ses effets sur divers processus biologiques, notamment sa toxicité potentielle pour les embryons en développement et sa capacité à supprimer le système immunitaire en induisant une carence en vitamine B6 .

Méthodes De Préparation

La désoxypyridoxine peut être synthétisée par différentes voies chimiques. Une méthode courante consiste à faire réagir la pyridoxine avec des réactifs spécifiques pour éliminer le groupe hydroxyle en position 4. La voie de synthèse implique généralement l'utilisation de groupes protecteurs et de conditions de réaction spécifiques pour garantir l'élimination sélective du groupe hydroxyle sans affecter les autres groupes fonctionnels de la molécule . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des réactions chimiques similaires mais optimisées pour des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

La désoxypyridoxine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants pour l'oxydation comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la désoxypyridoxine peut conduire à la formation de dérivés de la pyridoxale ou de la pyridoxamine.

Applications de la recherche scientifique

La désoxypyridoxine a plusieurs applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme réactif dans diverses réactions chimiques pour étudier les mécanismes des enzymes dépendantes de la vitamine B6.

Biologie : Elle est utilisée pour étudier les effets d'une carence en vitamine B6 sur les processus biologiques, notamment la fonction immunitaire et la synthèse du collagène.

Médecine : Elle a été étudiée pour son utilisation potentielle dans le traitement des affections liées à une carence en vitamine B6, telles que certains types d'anémie et de troubles neurologiques.

Industrie : Elle est utilisée dans le développement de méthodes analytiques pour détecter et quantifier la vitamine B6 et ses dérivés dans divers échantillons

Mécanisme d'action

La désoxypyridoxine exerce ses effets en inhibant de manière compétitive les enzymes impliquées dans le métabolisme de la vitamine B6. Cette inhibition entraîne une diminution de la concentration de vitamine B6 active (phosphate de pyridoxal) dans l'organisme. La réduction des niveaux de vitamine B6 affecte diverses voies métaboliques, notamment celles impliquées dans le métabolisme des acides aminés, la synthèse des neurotransmetteurs et la fonction immunitaire .

Applications De Recherche Scientifique

Desoxypyridoxine has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms of vitamin B6-dependent enzymes.

Biology: It is used to study the effects of vitamin B6 deficiency on biological processes, including immune function and collagen synthesis.

Medicine: It has been studied for its potential use in treating conditions related to vitamin B6 deficiency, such as certain types of anemia and neurological disorders.

Industry: It is used in the development of analytical methods for detecting and quantifying vitamin B6 and its derivatives in various samples

Mécanisme D'action

Desoxypyridoxine exerts its effects by competitively inhibiting the enzymes involved in the metabolism of vitamin B6. This inhibition leads to a decrease in the concentration of active vitamin B6 (pyridoxal phosphate) in the body. The reduction in vitamin B6 levels affects various metabolic pathways, including those involved in amino acid metabolism, neurotransmitter synthesis, and immune function .

Comparaison Avec Des Composés Similaires

La désoxypyridoxine est unique parmi les antagonistes de la vitamine B6 en raison de sa structure et de son mécanisme d'action spécifiques. Des composés similaires comprennent :

Pyridoxine : Le composé parent, qui est une forme active de la vitamine B6.

Pyridoxal : Une autre forme active de la vitamine B6, impliquée dans diverses réactions enzymatiques.

Pyridoxamine : Une forme de vitamine B6 qui participe au métabolisme des acides aminés.

La capacité de la désoxypyridoxine à inhiber les enzymes dépendantes de la vitamine B6 en fait un outil précieux pour étudier le rôle de la vitamine B6 dans divers processus biologiques.

Activité Biologique

4-Deoxypyridoxine (4dPN) is a well-known antimetabolite of vitamin B6, which plays a crucial role in various biological processes. This article explores the biological activity of 4dPN, focusing on its mechanisms of action, effects on different organisms, and potential therapeutic applications.

This compound acts primarily as an antagonist to vitamin B6, disrupting the homeostasis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. The compound inhibits PLP-dependent enzymes and affects the uptake of pyridoxine in bacterial systems. Research indicates that 4dPN's toxicity is mediated through multiple pathways, including:

- Inhibition of PLP-dependent enzyme activity : 4dPN phosphate (4dPNP) inhibits enzymes that require PLP as a cofactor, leading to metabolic disturbances in organisms like Escherichia coli and Salmonella enterica .

- Disruption of vitamin B6 uptake : The compound prevents the accumulation of pyridoxine, exacerbating deficiencies in vitamin B6 .

1. Escherichia coli

Studies using E. coli K12 have shown that 4dPN is toxic under conditions where vitamin B6 homeostasis is compromised. The compound's toxicity stems from its inability to serve as a vitamin B6 source, leading to growth inhibition in auxotrophic strains .

2. Chick Embryos

In embryonic studies, injection of 4dPN into 13-day chick embryos resulted in increased solubilization of collagen from leg bones. This effect suggests that 4dPN may function as a lathyrogen, decreasing collagen cross-linking by inhibiting lysyl oxidase activity . Specifically, lysyl oxidase activity was reduced to 74% compared to controls after treatment with 4dPN, indicating significant impact on connective tissue development.

Antibacterial Activity

Recent research has synthesized quaternary ammonium derivatives of this compound, revealing promising antibacterial properties against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 2 μg/mL, demonstrating superior efficacy compared to traditional antiseptics like miramistin . However, these derivatives were ineffective against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa.

Case Study: Genetic Analysis in Salmonella

A genetic analysis utilizing this compound highlighted its role in understanding coenzyme A metabolism in Salmonella enterica. The study revealed that metabolic perturbations induced by 4dPN can elucidate connections between PLP and other essential metabolic pathways .

Summary Table of Biological Activities

Propriétés

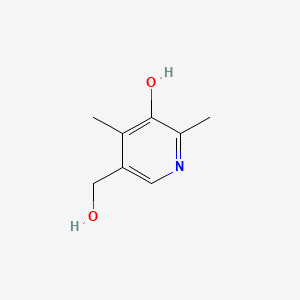

IUPAC Name |

5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-7(4-10)3-9-6(2)8(5)11/h3,10-11H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOWAYISKWGDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-51-6 (hydrochloride) | |

| Record name | 4-Deoxypyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50209849 | |

| Record name | 4-Deoxypyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-67-6 | |

| Record name | Deoxypyridoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Deoxypyridoxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxypyridoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DESOXYPYRIDOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7LKF6JMQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.